ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate
Description
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1 and 5 with a 2-methoxyphenyl group and a pyridin-2-yl moiety, respectively. The triazole ring is further functionalized at position 4 with an amide linkage connected to a benzoate ester.
Properties
IUPAC Name |
ethyl 3-[[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-3-33-24(31)16-9-8-10-17(15-16)26-23(30)21-22(18-11-6-7-14-25-18)29(28-27-21)19-12-4-5-13-20(19)32-2/h4-15H,3H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHASQLRUOCYPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Incorporation of the Pyridinyl Group: The pyridinyl group can be added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid derivative.
Formation of the Amido Linkage: The amido linkage is formed by reacting the triazole intermediate with an appropriate amine under peptide coupling conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or pyridinyl groups, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acid, ethanol
Scientific Research Applications
Ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthetic routes, physicochemical properties, and functional group contributions.
Structural Analogues with Triazole-Thiazole-Acetamide Scaffolds
Compounds such as 9a–9e from incorporate a benzodiazolylphenoxymethyl-triazole-thiazole-acetamide framework. Key differences include:
- Substituent Effects: The target compound lacks the thiazole ring and benzodiazolylphenoxymethyl group present in 9a–9e, which are critical for their reported bioactivity (e.g., α-glucosidase inhibition). Instead, the pyridin-2-yl and benzoate ester groups in the target compound may enhance solubility and metabolic stability compared to the thiazole-containing derivatives .
- Synthetic Routes : Both classes utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation . However, the target compound’s benzoate ester requires additional esterification steps, whereas 9a–9e employ acetamide linkages via nucleophilic substitution .
Triazole-Pyrazole Hybrids
N-[1-(Furan-2-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (BF38550, ) shares the 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-triazole core but replaces the benzoate ester with a furan-ethyl-carboxamide group.
- Bioactivity Implications : The benzoate ester’s electron-withdrawing nature may stabilize the molecule against enzymatic hydrolysis, extending its half-life in biological systems .
Fluorinated Triazole Derivatives
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38, ) features a tetrafluoropropan-2-yloxy group.
- Electronic Effects: Fluorination increases electronegativity and metabolic stability, whereas the target compound’s non-fluorinated benzoate ester may exhibit faster clearance.
Triazole-Acetate Esters
Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate () shares a pyridinyl-triazolyl-acetate backbone but differs in triazole regiochemistry (1,2,4-triazole vs. 1,2,3-triazole).
- Regiochemical Impact : 1,2,3-Triazoles are more thermally stable and less prone to tautomerism than 1,2,4-triazoles, which may enhance the target compound’s stability in storage or biological environments .
- Functional Group Positioning: The acetamide linkage in the target compound (vs.
Tabulated Comparison of Key Properties
Research Findings and Implications
- The benzoate ester’s lipophilicity may enhance blood-brain barrier penetration compared to polar derivatives.
- Crystallography : SHELX-based refinement () could resolve the target compound’s conformation, particularly the dihedral angles between the triazole, pyridinyl, and benzoate groups, which are critical for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
